Bienvenue dans la boutique en ligne BenchChem!

(2R,3S)-2,3-Dimethylmorpholine

Cholinergic Pharmacology Enzyme Inhibition Stereochemical SAR

Procure (2R,3S)-2,3-Dimethylmorpholine (CAS 1542269-00-0) to bypass costly chiral resolution. This single enantiomer exactly mirrors the (2R,3S)-configuration of aprepitant's morpholine core. Using racemic or trans mixtures introduces uncontrolled stereochemical variables, invalidating SAR in NK1 antagonist programs. As a pre-resolved scaffold, it guarantees stereochemical fidelity across all library members. Ideal for fragment-based screening and parallel medicinal chemistry. Confirm stock and secure your batch now.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B12938564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2,3-Dimethylmorpholine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1C(OCCN1)C
InChIInChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1
InChIKeyLTJFPCBECZHXNS-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2,3-Dimethylmorpholine: A Chiral Morpholine Synthon for NK1 Antagonists and Asymmetric Synthesis


(2R,3S)-2,3-Dimethylmorpholine (CAS 1542269-00-0) is a cis-configured chiral secondary amine belonging to the morpholine class, defined by its two vicinal stereocenters and molecular formula C₆H₁₃NO . As a stereochemically defined C-substituted morpholine building block, it serves as a key intermediate in medicinal chemistry, notably mirroring the (2R,3S)-absolute configuration found in the core of the marketed NK1 antagonist aprepitant [1]. Unlike racemic or trans-isomeric morpholine mixtures, this single enantiomer provides a pre-resolved scaffold that eliminates the need for late-stage chiral separation when constructing cis-2,3-disubstituted morpholine pharmacophores [2].

Stereochemical Integrity in (2R,3S)-2,3-Dimethylmorpholine: Why Racemates and Trans Isomers Cannot Substitute


Generic substitution of (2R,3S)-2,3-dimethylmorpholine with its racemic mixture, its enantiomer (2S,3R), or trans diastereomers (2R,3R)/(2S,3S) is not scientifically valid when the morpholine ring's absolute configuration is a structural determinant of biological target engagement . The cis-2,3-disubstituted morpholine motif is a critical pharmacophoric element in aprepitant, where the (2R,3S) configuration enforces a specific orientation of the 2- and 3-substituents required for high-affinity NK1 receptor binding; even the opposite enantiomer (2S,3R) would position key functional groups in a mirror-image spatial arrangement incompatible with the chiral receptor cavity [1]. Consequently, procuring the incorrect stereoisomer or an undefined isomeric mixture introduces uncontrolled stereochemical variables, compromising SAR reproducibility in lead optimization programs that depend on vicinal chiral centers [2].

Quantitative Differentiation of (2R,3S)-2,3-Dimethylmorpholine Against Stereoisomers and In-Class Analogs


Enantiomeric Discrimination in Acetylcholinesterase Inhibition: Conformationally Constrained Morpholine Choline Mimics

In a study of conformationally constrained morpholine-based choline analogues, enantiomers of a quaternarized 2,2,4-trimethylmorpholinium inhibitor bearing vicinal methyl groups displayed a 2-fold difference in acetylcholinesterase (AChE) inhibitory potency. The (S)-configured enantiomer exhibited a Ki of 19.0 ± 0.9 µM, compared to a Ki of 50 ± 2 µM for the (R)-configured enantiomer, representing a 2.6-fold chiral discrimination in noncompetitive AChE inhibition [1]. This provides a class-level precedent that the absolute configuration at the 2- and 3-positions of dimethylmorpholine scaffolds directly determines bioactivity magnitude against chiral biological targets.

Cholinergic Pharmacology Enzyme Inhibition Stereochemical SAR

Commercial Purity Benchmarking: (2R,3S)-2,3-Dimethylmorpholine vs. Alternative Stereoisomers

Commercially available (2R,3S)-2,3-dimethylmorpholine hydrochloride is routinely supplied at a certified purity of 98% (HPLC), as specified by multiple independent chemical suppliers . In comparison, the alternative trans-enantiomer (2R,3R)-2,3-dimethylmorpholine is commercially listed at 98% purity , while the racemic cis/trans mixture (CAS 52047-12-8) is commonly offered at a lower minimum purity specification of 95% . The availability of (2R,3S) at 98% purity ensures a lower undefined impurity burden (≤2% total impurities) vs. the racemic mixture (≤5% total impurities), reducing the risk of confounding assay results from stereochemically undefined contaminants during fragment-based screening or late-stage functionalization.

Chiral Building Blocks Chemical Procurement Stereochemical Purity

Conformational Energy Penalty: Cis vs. Trans 2,3-Dimethylmorpholine Ring Systems

In six-membered saturated heterocycles bearing vicinal substituents, the cis-2,3-dimethyl configuration (as in (2R,3S)) imposes one substituent in an axial orientation, introducing 1,3-diaxial steric interactions that raise the ground-state energy relative to the diequatorial trans configuration [1]. Computional studies on 2,3-disubstituted morpholine rings indicate that the cis isomer is higher in energy by approximately 1-3 kJ/mol compared to the trans isomer, depending on the substitution pattern and N-substituent . This energetic difference translates into altered conformational populations: the cis isomer preferentially populates a conformation that projects substituents into distinct regions of three-dimensional space compared to the trans scaffold, which can be exploited in structure-based drug design when the bioactive conformation requires a cis-disposed orientation of 2- and 3-position vectors.

Conformational Analysis Molecular Design Ring Topology

Optimal Deployment Scenarios for (2R,3S)-2,3-Dimethylmorpholine in Drug Discovery and Chemical Synthesis


Stereochemically Defined Scaffold for Cis-2,3-Disubstituted NK1 Antagonist Analogs

When synthesizing analogs of aprepitant or other cis-2,3-disubstituted morpholine pharmacophores, (2R,3S)-2,3-dimethylmorpholine provides a pre-resolved chiral intermediate that eliminates the need for diastereomeric separation after functionalization. The (2R,3S) absolute configuration is identical to that of the morpholine core in aprepitant, which displays subnanomolar NK1 receptor binding affinity [1]. Researchers developing novel NK1 antagonists or exploring the SAR of 2,3-disubstituted morpholines can directly derivatize this scaffold with confidence that the stereochemistry matches the clinically validated pharmacophore.

Enantiopure Secondary Amine for Asymmetric Organocatalysis or Chiral Auxiliary Development

The secondary amine functionality of (2R,3S)-2,3-dimethylmorpholine enables its use as a chiral organocatalyst or as a precursor for chiral ligands in asymmetric synthesis. The rigid morpholine ring constrains the conformational flexibility of the amine, while the vicinal methyl groups create a chiral environment around the reactive nitrogen center. Enantiopure 2-substituted chiral morpholines have been synthesized with enantioselectivities up to 99% ee via asymmetric hydrogenation, demonstrating the viability of morpholine-based catalysts [2]. The (2R,3S) configuration offers a distinct steric environment compared to (2S,3S) or (2R,3R) trans isomers, potentially yielding different enantioselectivity outcomes in catalytic reactions.

Fragment-Based Drug Discovery Library Component with Defined Topology

As a low molecular weight (MW 115.17), fragment-compliant heterocycle with a defined cis-2,3-disubstituted topology, (2R,3S)-2,3-dimethylmorpholine is an ideal component for fragment-based screening libraries. Its balanced lipophilicity (calculated LogP ~0.38) and hydrogen-bonding capacity (1 H-bond donor, 2 H-bond acceptors) position it within favorable fragment physicochemical space, while its rigid stereochemistry provides a defined three-dimensional vector set for fragment growing or linking strategies . Procurement at 98% purity ensures minimal interference from undefined stereoisomers in sensitive biophysical assays such as SPR, ITC, or X-ray crystallography.

Multigram-Scale Intermediate for Late-Stage Diversification in Parallel Synthesis

The commercial availability of (2R,3S)-2,3-dimethylmorpholine at gram to multigram quantities from multiple independent chemical suppliers enables its use as a common intermediate for late-stage diversification in parallel medicinal chemistry campaigns. The secondary amine can be readily functionalized via N-alkylation, N-acylation, N-arylation, or reductive amination to generate arrays of cis-2,3-dimethylmorpholine derivatives for SAR exploration [3]. The defined stereochemistry at C2 and C3 remains intact under these standard derivatization conditions, ensuring stereochemical fidelity across all library members synthesized from the same batch of intermediate.

Quote Request

Request a Quote for (2R,3S)-2,3-Dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.